6-Fluoro-beta-fluoromethylene-3-tyrosine
Description
Structure
3D Structure
Properties
CAS No. |
145682-70-8 |
|---|---|
Molecular Formula |
C11 H13 N3 |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
(E,2S)-2-amino-4-(18F)fluoranyl-3-(2-(18F)fluoranyl-5-hydroxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C10H9F2NO3/c11-4-7(9(13)10(15)16)6-3-5(14)1-2-8(6)12/h1-4,9,14H,13H2,(H,15,16)/b7-4+/t9-/m0/s1/i11-1,12-1 |
InChI Key |
WAQMODSFBZJPLN-VYJRBEPVSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=CF)C(C(=O)O)N)F |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C(=C\[18F])/[C@@H](C(=O)O)N)[18F] |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=CF)C(C(=O)O)N)F |
Synonyms |
6-fluoro-beta-fluoromethylene-3-tyrosine 6-fluoro-beta-fluoromethylene-3-tyrosine, 18F-labeled, (D)-isomer 6-fluoro-beta-fluoromethylene-3-tyrosine, 18F-labeled, (DL)-isomer 6-fluoro-beta-fluoromethylene-m-tyrosine FFMMT |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Radiosynthesis of 6 Fluoro Beta Fluoromethylene 3 Tyrosine Analogs
Historical and Early Synthetic Approaches
Early synthetic efforts for producing 6-[¹⁸F]FMT predominantly relied on electrophilic fluorination methods. A common historical approach was the direct electrophilic fluorination of D,L-m-tyrosine using acetyl[¹⁸F]hypofluorite ([¹⁸F]AcOF). This method, however, resulted in a mixture of isomers, with 2-, 4-, and 6-[¹⁸F]FMT being produced in an approximate ratio of 36:11:52, respectively. The radiochemical yield after purification was around 71 ± 5% dicardiology.com.
A more regioselective early method involved the electrophilic fluorodestannylation of a stannylated precursor. Specifically, N-(trifluoroacetyl)-3-acetoxy-6-(trimethylstannyl)-l-phenylalanine ethyl ester was synthesized and then reacted with [¹⁸F]F₂. Following deprotection, this two-step process yielded 6-[¹⁸F]FMT with a radiochemical yield of 17% and high chemical and radiochemical purity, achieved within a 60-minute synthesis time dicardiology.comnih.gov. These early methods, while foundational, often faced challenges, including the complex handling of gaseous [¹⁸F]F₂, the production of isomeric mixtures, and limitations in specific activity nih.govnih.gov. The development of more refined precursors and alternative fluorination strategies has since addressed many of these initial hurdles nih.gov.
Electrophilic Radiofluorination Techniques
Electrophilic radiofluorination has remained a significant strategy for the synthesis of 6-[¹⁸F]FMT, with considerable research focused on precursor design and the optimization of reaction conditions to improve yields and purity.
Precursor Design and Chemical Synthesis
The design of the precursor molecule is crucial for the success of electrophilic radiofluorination. The ideal precursor should be stable, readily synthesized, and facilitate regioselective fluorination with high efficiency.
One of the earliest and most widely used precursors is N-trifluoroacetyl-3-acetoxy-6-trimethylstannyl-l-phenylalanine ethyl ester . Its synthesis involves a multi-step process starting from L-m-tyrosine dicardiology.com. The trimethylstannyl group at the 6-position directs the electrophilic fluorine to the desired location on the aromatic ring.
Further advancements in precursor design have explored other organometallic and hypervalent iodine compounds to facilitate efficient and regioselective fluorination nih.gov. The primary goal of these designs is to create a precursor that is highly reactive towards the electrophilic fluorine source while minimizing side reactions and simplifying the subsequent purification process.
Optimization of Radiochemical Yields and Purity
Optimizing the radiochemical yield (RCY) and ensuring high radiochemical and enantiomeric purity are paramount for the clinical utility of 6-[¹⁸F]FMT. Various parameters are manipulated to achieve these goals.
For the N-trifluoroacetyl-3-acetoxy-6-trimethylstannyl-l-phenylalanine ethyl ester precursor, a radiochemical yield of 17% was achieved. The final product exhibited high chemical and radiochemical purity of over 99%, and an enantiomeric purity of greater than 99% dicardiology.com.
The use of the di-Boc protected precursor, N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannyl-l-phenylalanine ethyl ester , led to improved decay-corrected radiochemical yields of 26 ± 3% for a two-pot method and 25 ± 6% for a one-pot method. Both methods yielded a product with chemical and radiochemical purities exceeding 96% dicardiology.com.
Optimization strategies often involve fine-tuning reaction conditions such as temperature, reaction time, and the solvent system mdpi.com. Purification techniques, primarily high-performance liquid chromatography (HPLC), are critical for removing unreacted precursors, byproducts, and isomeric impurities, ensuring the final product meets the stringent quality requirements for PET imaging agents dicardiology.comnih.gov.
| Precursor | Radiochemical Yield (RCY) | Purity | Synthesis Time |
|---|---|---|---|
| N-trifluoroacetyl-3-acetoxy-6-trimethylstannyl-l-phenylalanine ethyl ester | 17% | >99% (radiochemical and chemical), >99% (enantiomeric) | 60 min |
| N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannyl-l-phenylalanine ethyl ester (two-pot) | 26 ± 3% | >96% (radiochemical and chemical) | Not specified |
| N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannyl-l-phenylalanine ethyl ester (one-pot) | 25 ± 6% | >96% (radiochemical and chemical) | Not specified |
Nucleophilic Radiofluorination Strategies
Nucleophilic radiofluorination methods have emerged as a powerful alternative to electrophilic approaches, offering advantages such as higher specific activities and the use of the more readily available [¹⁸F]fluoride.
Isotopic Exchange and Baeyer-Villiger Oxidation Methods
A notable nucleophilic strategy for the synthesis of 6-[¹⁸F]FMT involves a three-step, one-pot procedure commencing with an isotopic exchange reaction. This method has been developed as an alternative to the more complex multi-step nucleophilic syntheses nih.govnih.gov.
The process begins with the isotopic exchange of ¹⁹F with ¹⁸F on a protected amino acid derivative. A key precursor for this is (2S,5S)-tert-butyl 5-(5-acetyl-2-fluorobenzyl)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate. In this precursor, a formyl group acts as an activating group for the ¹⁸F-for-¹⁹F exchange nih.govnih.govresearchgate.net. The optimized isotopic exchange can achieve a radiochemical yield of approximately 50% nih.govresearchgate.net.
Following the isotopic exchange, the intermediate undergoes a Baeyer-Villiger oxidation . This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid researchgate.netnih.gov. In this synthesis, the acetyl group on the precursor is converted to a hydroxy group using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) nih.govnih.govresearchgate.net. The Baeyer-Villiger oxidation is a critical step in transforming the precursor into the desired fluorinated tyrosine analog mdpi.com.
Automated Radiosynthesis Development and Implementation
The automation of radiosynthesis is crucial for ensuring reproducible and safe production of PET radiotracers in a clinical setting. The development of automated modules has significantly advanced the accessibility of 6-[¹⁸F]FMT and other radiopharmaceuticals dicardiology.com.
A significant advancement has been the implementation of a copper-mediated radiofluorination of a Bpin-substituted chiral Ni(II) complex for the production of 6-l-[¹⁸F]FMT on a modified TracerLab FX C Pro platform, a system originally designed for ¹¹C-labeling nih.govmdpi.comauntminnie.comnih.gov. This adaptation allows for a straightforward switch between ¹¹C and ¹⁸F radiolabeling on the same module nih.govmdpi.comauntminnie.comnih.gov. The automated process involves pre-loading the reactor with the precursor and copper mediator, followed by the direct elution of [¹⁸F]fluoride into the reaction vessel, heating, and subsequent hydrolysis of the intermediate complex nih.govnih.gov. This simplified and automated procedure yields the tracer in a 20.0 ± 3.0% activity yield within a total synthesis time of 70 minutes, including purification and formulation nih.govmdpi.comauntminnie.com. The final product demonstrates high radiochemical and enantiomeric purity of over 99% nih.gov.
Other automated synthesis modules, such as the AllinOne and Synthra platforms, are also utilized for the production of various ¹⁸F-labeled radiotracers and can be adapted for the synthesis of 6-[¹⁸F]FMT analogs nih.govacs.org. The primary challenges in automating these syntheses include handling corrosive reagents, ensuring efficient purification, and maintaining sterility and compliance with Good Manufacturing Practice (GMP) guidelines nih.gov. The development of cassette-based systems further simplifies the process, making the routine production of these radiotracers more feasible for clinical use nih.govbohrium.com.
| Automated Platform | Method | Activity Yield | Synthesis Time | Purity |
|---|---|---|---|---|
| Modified TracerLab FX C Pro | Cu-mediated radiofluorination | 20.0 ± 3.0% | 70 min | >99% (radiochemical and enantiomeric) |
| Synthra platform | Nucleophilic substitution | 10% | 140 min | Not specified |
Stereochemical and Regiochemical Control in Synthesis
The biological activity of 6-fluoro-beta-fluoromethylene-3-tyrosine analogs is profoundly influenced by their stereochemistry and the specific placement of the fluorine substituent on the aromatic ring. Consequently, meticulous control over these structural features during synthesis is paramount. This section delves into the methodologies employed to achieve isomeric purity, focusing on the control of E/Z and D/L isomers, as well as the regioselective introduction of fluorine at the 2-, 4-, and 6-positions of the meta-tyrosine scaffold.
The stereochemical configuration at both the alpha-carbon (D/L isomerism) and the fluoromethylene double bond (E/Z isomerism) plays a critical role in the biological efficacy of these compounds. Research has demonstrated a clear structural dependency on the kinetic behavior of these analogs, with the L-(E)-isomer exhibiting higher specificity for central dopaminergic structures. nih.gov
D/L Isomer Control:
The asymmetric synthesis of the desired L-enantiomer is a key challenge. One successful strategy involves the use of chiral phase-transfer catalysts (PTC). This method relies on the alkylation of a glycine equivalent in the presence of a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other, resulting in high enantiomeric purity of the final product. nih.govmdpi.com
Another powerful technique for achieving high enantiomeric purity is the use of chiral Ni(II) complexes. In this approach, a chiral ligand coordinates to a nickel(II) ion, creating a chiral environment that directs the stereochemical outcome of subsequent reactions, such as alkylation, leading to the desired L-isomer with high stereoselectivity. nih.gov
E/Z Isomer Control:
The synthesis of the geometrically pure E or Z isomers of the beta-fluoromethylene group requires specific synthetic strategies. The (Z)-isomer of β-fluoromethylene-m-tyrosine has been prepared via the acid hydrolysis of ethyl 2-trifluoroacetylamino-3-(3-methoxyphenyl)-4-fluoro-3-butenoate. kisti.re.kr
For the synthesis of the thermodynamically more stable (E)-isomer, palladium-catalyzed reactions have been employed. For instance, the palladium-catalyzed carboalkoxylation of (E)-1-bromo-1-fluoroalkenes can lead to a high ratio of the (Z)-α-fluoro-α,β-unsaturated ester. Conversely, selective reduction of the (E)-isomer from an E/Z mixture of 1-bromo-1-fluoroalkenes allows for the isolation of the (Z)-isomer, which can then be stereospecifically converted to the (E)-α-fluoro-α,β-unsaturated ester. nih.gov This highlights how the choice of starting material geometry and reaction conditions can dictate the final E/Z configuration.
The following table summarizes the key methodologies for controlling D/L and E/Z isomerism:
| Isomerism | Method | Key Features |
| D/L | Chiral Phase-Transfer Catalysis (PTC) | Asymmetric alkylation of a glycine equivalent; results in high enantiomeric purity. |
| D/L | Chiral Ni(II) Complexes | Creates a chiral environment for stereoselective reactions, leading to high enantiomeric excess of the L-isomer. |
| E/Z | Acid Hydrolysis of Precursors | Specific precursors can be hydrolyzed to yield the (Z)-isomer. |
| E/Z | Palladium-Catalyzed Carbonylation | Stereospecific conversion of bromo-fluoroalkene isomers to the corresponding unsaturated esters, allowing for selective synthesis of E or Z products. |
The position of the fluorine atom on the aromatic ring of m-tyrosine significantly impacts the biological properties of the resulting analog. Studies have shown that the 6-fluoro substituted L-(E)-isomer is favored over the 2- and 4-fluoro substituted isomers in terms of its ability to localize in specific brain areas. nih.gov Therefore, regioselective fluorination is a critical aspect of the synthesis of these compounds.
Direct fluorination of (E)-β-(fluoromethylene)-m-tyrosine with reagents like acetyl hypofluorite often results in a mixture of 2-fluoro, 4-fluoro, and 6-fluoro derivatives, along with di-fluorinated products. acs.org To overcome this lack of selectivity, methods based on fluorodestannylation have been developed.
Regioselective Synthesis via Fluorodestannylation:
This powerful technique allows for the site-specific introduction of a fluorine atom. The strategy involves the synthesis of a precursor where a trialkylstannyl group (e.g., trimethylstannyl) is installed at the desired position on the aromatic ring. This stannylated precursor is then reacted with an electrophilic fluorine source, such as [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite, to replace the tin group with a fluorine atom.
This approach has been successfully used for the regioselective synthesis of 4-fluoro-, 6-fluoro-, and 2-fluoro-L-m-tyrosine derivatives. nih.govnih.govresearchgate.net For example, the synthesis of 6-[¹⁸F]fluoro-L-m-tyrosine and 4-[¹⁸F]fluoro-L-m-tyrosine has been achieved through the radiofluorodestannylation of the corresponding 6-trimethylstannyl- and 4-trimethylstannyl-L-m-tyrosine precursors, respectively. nih.gov Similarly, 2-[¹⁸F]fluoro-L-tyrosine has been synthesized from a protected 2-trialkylstannyl tyrosine derivative. nih.govresearchgate.net
The following table outlines the general approach for the regioselective synthesis of fluorinated m-tyrosine analogs:
| Target Isomer | Precursor | Fluorinating Agent | Key Outcome |
| 2-Fluoro | 2-Trialkylstannyl-m-tyrosine derivative | [¹⁸F]F₂ | Regioselective formation of the 2-fluoro isomer. |
| 4-Fluoro | 4-Trimethylstannyl-L-m-tyrosine derivative | [¹⁸F]F₂ | Regioselective synthesis of the 4-fluoro isomer. |
| 6-Fluoro | 6-Trimethylstannyl-L-m-tyrosine derivative | [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite | Regioselective synthesis of the 6-fluoro isomer. |
Biochemical Interactions and Enzymatic Specificity of 6 Fluoro Beta Fluoromethylene 3 Tyrosine
Substrate Properties for Aromatic L-Amino Acid Decarboxylase (AADC)
Aromatic L-amino acid decarboxylase (AADC) is a pivotal enzyme in the synthesis of monoamine neurotransmitters, including dopamine (B1211576) and serotonin (B10506). The interaction of 6-Fluoro-beta-fluoromethylene-3-tyrosine with AADC is a critical determinant of its pharmacological activity.
Enzyme Kinetics and Substrate Affinity
For instance, the radiolabeled analog, 6-[¹⁸F]fluoro-L-m-tyrosine (6-FMT), a closely related compound, has been shown to be a superior tracer for visualizing dopamine terminals compared to other fluorinated analogs and even 6-[¹⁸F]fluoro-L-DOPA (6-FD). nih.gov Patlak analysis, a graphical method used to determine the uptake rate of a tracer, revealed a mean uptake rate constant (Kᵢ) for 6-FMT of 0.019 min⁻¹, a value approximately twice that of other tracers, including 6-FD. nih.gov This suggests a high affinity and efficient processing of this class of compounds by AADC within dopaminergic neurons.
The (E)-isomer of beta-fluoromethylene-m-tyrosine (FMMT) is recognized as a substrate for AADC, which then liberates an enzyme-activated irreversible inhibitor of monoamine oxidase. acs.org The enzymatic conversion by AADC is a crucial step for the subsequent pharmacological action of the compound.
Interactive Data Table: Comparative Uptake Rate Constants of AADC Tracers
| Tracer | Mean Uptake Rate Constant (Kᵢ) (min⁻¹) | Reference |
| 6-[¹⁸F]fluoro-L-m-tyrosine (6-FMT) | 0.019 | nih.gov |
| Other fluorinated m-tyrosine analogs | ~0.0095 | nih.gov |
| 6-[¹⁸F]fluoro-L-DOPA (6-FD) | ~0.0095 | nih.gov |
Structural Determinants of AADC Recognition and Decarboxylation
The recognition and subsequent decarboxylation of substrates by AADC are governed by specific structural features. The enzyme exhibits both stereospecificity and geometric isomer specificity.
Investigations into various analogs of beta-fluoromethylene-m-tyrosine (FMMT) have demonstrated a strict structural dependency for their interaction with AADC. nih.gov The L-enantiomer is the preferred substrate, consistent with the natural substrates of AADC. Furthermore, the (E)-geometrical isomer of FMMT displays a higher specificity for central dopaminergic structures compared to its (Z)-isomer. nih.gov
The position of the fluorine atom on the aromatic ring also plays a significant role. The 6-[¹⁸F]fluoro substituted L-(E)-FMMT is favored over the 2- and 4-[¹⁸F]fluorosubstituted isomers in its ability to localize in dopaminergic brain regions. nih.gov This suggests that the electronic and steric properties conferred by the fluorine at the 6-position are optimal for recognition and processing by AADC. The active site of AADC likely contains specific residues that form favorable interactions with this particular substitution pattern. General studies on substrate specificity of decarboxylases indicate that the binding cavity accommodates the substrate through interactions with specific amino acid side chains and the backbone conformation of active-site loops. biorxiv.org
Metabolic Pathways and Enzyme Involvement
Following its interaction with AADC, this compound and its metabolites engage with other key enzymes in the catecholamine metabolic pathway.
Role in Dopamine Metabolism
The primary role of this compound in dopamine metabolism is as a prodrug that, after enzymatic conversion, modulates dopamine levels. The compound itself is transported into dopaminergic neurons. nih.gov Once inside, AADC catalyzes its decarboxylation, mirroring the conversion of L-DOPA to dopamine. nih.gov
However, the product of this decarboxylation is not a direct dopamine agonist but rather a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for dopamine degradation. acs.orgnih.gov By inhibiting MAO, the decarboxylated metabolite of this compound effectively increases the synaptic concentration and prolongs the action of endogenous dopamine. A study on the related compound 6-[¹⁸F]fluoro-L-m-tyrosine (FMT) identified its metabolites as 6-fluoro-3-hydroxyphenylacetic acid (FPAC) and 6-fluoro-3-hydroxyphenylethylamine (FMA), with FPAC being the major species in dopaminergic brain regions. nih.gov
Interactions with Catechol-O-methyltransferase (COMT)
Catechol-O-methyltransferase (COMT) is another major enzyme involved in the degradation of catecholamines, including dopamine. A key structural feature of COMT substrates is the presence of a catechol moiety (a benzene (B151609) ring with two adjacent hydroxyl groups).
This compound lacks this catechol structure. Consequently, it is not a substrate for COMT. This characteristic is a significant advantage in its pharmacological profile, as it avoids the peripheral metabolism by COMT that complicates the use of other AADC substrates like L-DOPA. The absence of COMT-mediated O-methylation leads to a better signal-to-noise ratio in imaging studies and potentially more predictable central nervous system effects. escholarship.org
Interactions with Monoamine Oxidase (MAO)
As mentioned, the decarboxylated product of (E)-beta-fluoromethylene-m-tyrosine is a potent inhibitor of monoamine oxidase (MAO). nih.gov This inhibition is enzyme-activated and irreversible. acs.orgnih.gov The initial compound, (E)-beta-fluoromethylene-m-tyrosine, is not an MAO inhibitor itself but is converted by AADC into the active inhibitor, (E)-beta-fluoromethylene-m-tyramine. nih.gov
This active metabolite shows some selectivity for the inhibition of MAO type A (MAO-A). nih.gov The inhibition of MAO is more pronounced within monoaminergic neurons, as the precursor molecule is preferentially taken up and decarboxylated in these cells. nih.gov This targeted inhibition within dopamine-releasing neurons enhances the local concentration of dopamine. The mechanism of irreversible inhibition likely involves the formation of a reactive intermediate that covalently binds to the enzyme or its cofactor.
Identification and Analysis of Metabolites (e.g., [18F]FPAC)
The metabolism of fluorinated tyrosine analogs is a critical aspect of their biochemical profile. In the context of related compounds like 6-[¹⁸F]Fluoro-L-m-tyrosine (6-[¹⁸F]FMT), a non-catechol analog of L-DOPA, metabolic studies have identified key transformation products within the central nervous system. nih.gov High-performance liquid chromatography (HPLC) analysis has been instrumental in characterizing these metabolites.
Studies in rats and monkeys have shown that after administration of 6-[¹⁸F]FMT, the major metabolite found in the striatum is [¹⁸F]fluoro-3-hydroxyphenylacetic acid ([¹⁸F]FPAC). nih.gov For instance, in the rat striatum, the peak concentration of [¹⁸F]FPAC reached 3.2-3.3 nM within 40 minutes, significantly higher than the peak concentration of the parent compound (0.2-0.3 nM). nih.gov This indicates a rapid metabolic conversion. The metabolic pathway is understood to involve decarboxylation of the parent amino acid by aromatic L-amino acid decarboxylase (AAAD) to an intermediate amine, such as 6-fluoro-m-tyramine. nih.gov This amine is then rapidly oxidized by monoamine oxidase (MAO), likely MAO-A for which it has a high affinity, to produce the corresponding phenylacetic acid derivative. nih.govnih.gov Another potential metabolite, 6-[¹⁸F]FMA, is thought to be a transient intermediate that is quickly oxidized to [¹⁸F]FPAC. nih.gov
Postmortem analysis of brain sections from monkeys treated with a neurotoxin to induce a hemi-Parkinsonian state also confirmed that [¹⁸F]FPAC was the predominant metabolite, with the highest concentrations observed in dopaminergic regions. nih.gov The metabolic profile was found to be similar in both treated and untreated animals. nih.gov
| Parent Compound | Primary Metabolite | Key Enzymes Involved | Location of Analysis | Primary Findings | Reference |
|---|---|---|---|---|---|
| 6-[¹⁸F]Fluoro-L-m-tyrosine (6-[¹⁸F]FMT) | [¹⁸F]fluoro-3-hydroxyphenylacetic acid ([¹⁸F]FPAC) | Aromatic L-amino acid decarboxylase (AAAD), Monoamine Oxidase (MAO) | Rat and Monkey Striatum | [¹⁸F]FPAC is the major and predominant metabolite, indicating rapid decarboxylation and subsequent oxidation. nih.gov | nih.gov |
Comparative Enzymatic Activity with Related Tyrosine Derivatives
Differential Interactions with Pyridoxal (B1214274) 5'-Phosphate-Dependent Enzymes
Pyridoxal 5'-phosphate (PLP) is a crucial coenzyme derived from vitamin B6 that facilitates a wide range of reactions in amino acid metabolism. nih.govmdpi.comdrugbank.com PLP-dependent enzymes, such as aromatic L-amino acid decarboxylase (AAAD), are central to the biosynthesis of neurotransmitters. mdpi.comnih.gov The interaction of tyrosine derivatives with these enzymes is highly dependent on the specific structure of the analog.
This compound and its related compounds are designed to interact with AAAD. nih.govacs.org AAAD, also known as DOPA decarboxylase, is a PLP-dependent enzyme that typically catalyzes the decarboxylation of L-DOPA to dopamine. nih.govnih.govmdpi.com Fluorinated analogs of tyrosine serve as substrates for AAAD. nih.govmdpi.com For example, (E)-β-(Fluoromethylene)-m-tyrosine is a substrate for AAAD. acs.org Similarly, 6-[¹⁸F]fluoro-L-m-tyrosine (6-FMT) is a substrate for AAAD and is noted to have a tenfold greater affinity for the enzyme than [¹⁸F]FDOPA, a commonly used analog. nih.gov The decarboxylation of 6-FMT by AAAD produces 6-fluoro-m-tyramine. nih.gov
The structural configuration of these analogs significantly influences their interaction with AAAD. Studies on stereo (D and L), geometrical (E and Z), and regioisomeric (2-, 4-, and 6-fluoro) analogs of β-fluoromethylene-m-tyrosine (FMMT) have demonstrated strict structural dependency. nih.gov The E-isomer of FMMT shows higher specificity for central dopaminergic structures compared to the Z-isomer. nih.gov Furthermore, the 6-[¹⁸F]fluoro substituted L-(E)-FMMT is favored over the 2- and 4-[¹⁸F]fluoro-substituted isomers in its ability to localize in these brain regions, highlighting the enzyme's regioselectivity. nih.gov This specificity underscores how modifications to the tyrosine structure dictate the efficiency and nature of the interaction with PLP-dependent enzymes.
Potential for Enzyme Inhibition by Structural Analogs
The introduction of fluorine into amino acid structures can transform them from simple substrates into potent enzyme inhibitors. nih.govresearchgate.net Structural analogs of this compound have been specifically designed to function as enzyme-activated irreversible inhibitors, also known as "suicide substrates." acs.org
One prominent example is (E)-β-(fluoromethylene)-m-tyrosine. acs.org While it acts as a substrate for AAAD, its decarboxylated product is an enzyme-activated irreversible inhibitor of monoamine oxidase (MAO). acs.org This dual functionality makes it a prodrug that targets a subsequent enzyme in the metabolic pathway.
Other analogs are designed to directly inhibit AAAD. Alpha-fluoromethyl-DOPA (FMDOPA) is a potent irreversible inhibitor of AAAD. nih.gov Its non-catechol derivative, alpha-fluoromethyl-m-tyrosine (FMmT), and its further fluorinated forms, such as alpha-fluoromethyl-6-fluoro-m-tyrosine (FM-6-FmT), also show significant AAAD inhibitory activity. nih.gov In vitro studies using rat striatal homogenates found that FM-6-FmT has AAAD inhibitory activity comparable to that of FMDOPA. nih.gov The proposed mechanism suggests that these compounds, once processed by the enzyme, form a reactive species that binds irreversibly to the enzyme's active site. nih.gov
| Structural Analog | Target Enzyme(s) | Mechanism of Action | Reference |
|---|---|---|---|
| (E)-β-(Fluoromethylene)-m-tyrosine | AAAD (as substrate), MAO (as inhibitor) | Acts as a substrate for AAAD, whose product is an enzyme-activated irreversible inhibitor of MAO. acs.org | acs.org |
| alpha-Fluoromethyl-6-fluoro-m-tyrosine (FM-6-FmT) | Aromatic L-amino acid decarboxylase (AAAD) | Irreversible inhibitor with activity comparable to FMDOPA. nih.gov | nih.gov |
| 3-Fluoro-alpha-fluoromethyl-p-tyrosine (3-F-FMPT) | Aromatic L-amino acid decarboxylase (L-AAAD) | Acts as a tyrosine hydroxylase (TH)-activated L-AAAD inhibitor. nih.gov | nih.gov |
Research Applications in Molecular Imaging with 6 Fluoro Beta Fluoromethylene 3 Tyrosine
Utilization as a Positron Emission Tomography (PET) Imaging Agent
The primary application of 6-FMMT in research is as a tracer for PET imaging, a non-invasive technique that allows for the visualization and quantification of biochemical processes in living subjects. The fluorine-18 (B77423) labeled version, specifically the L-(E)-6-[18F]fluoro isomer, has demonstrated particular promise as a probe for the presynaptic dopamine (B1211576) system. nih.gov
One of the key advantages of 6-FMMT as a PET tracer is its potential for "metabolic trapping." nih.gov Following its transport into the brain and uptake into dopaminergic nerve terminals, it undergoes decarboxylation by aromatic L-amino acid decarboxylase (AADC). The resulting metabolite is then thought to be trapped, potentially through covalent binding to monoamine oxidase (MAO), which reduces the formation of metabolites that can diffuse out of the target area. nih.gov This trapping mechanism can lead to a more stable and specific signal in PET imaging.
In comparative studies, fluorinated m-tyrosine analogs have shown advantages over the more traditional tracer, 6-[18F]fluoro-L-DOPA (FDOPA). For instance, 6-fluoro-L-m-tyrosine (FMT), a related compound, is not a substrate for catechol-O-methyltransferase (COMT), an enzyme that metabolizes FDOPA and can create brain-penetrant metabolites that reduce image contrast. nih.gov This characteristic contributes to a higher signal-to-noise ratio and potentially a more accurate representation of AADC activity. nih.gov
Visualization of Presynaptic Dopamine Terminals in Preclinical Models
Research in non-human primate models has been instrumental in validating the use of 6-FMMT for imaging presynaptic dopamine terminals. Studies in vervet monkeys have shown that the L-(E) isomer of 6-[18F]FMMT exhibits high specificity for central dopaminergic structures. nih.gov PET imaging with this tracer allows for the clear visualization of these terminals, providing a means to assess their integrity and density in preclinical models of neurological disorders.
The ability to visualize these terminals is crucial for studying conditions characterized by dopaminergic neurodegeneration, such as Parkinson's disease. By using PET with 6-FMMT, researchers can investigate the extent of dopamine nerve terminal loss and the efficacy of potential neuroprotective or restorative therapies in these models.
Assessment of Central Nervous System Dopaminergic Metabolism in Research
6-FMMT serves as a valuable tool for assessing the metabolic activity within the central nervous system's dopaminergic pathways. As a tyrosine analog, it is processed by the enzymatic machinery involved in dopamine synthesis. Its uptake and subsequent trapping within dopaminergic neurons are indicative of the metabolic integrity of these cells.
Investigations using analogs like 6-FMMT help in understanding the in vivo kinetics and metabolism within the dopaminergic system. This includes the rate of uptake into the brain and the subsequent conversion by AADC, providing insights into the functional status of this critical neurotransmitter system.
Evaluation of AADC Activity in Neurological Research Models
A primary application of 6-FMMT in neurological research is the in vivo evaluation of aromatic L-amino acid decarboxylase (AADC) activity. AADC is a key enzyme in the synthesis of dopamine and serotonin (B10506). PET studies with 6-FMMT allow for the quantification of AADC activity, which can be an important biomarker in various neurological conditions.
In preclinical models, PET imaging with 6-FMMT has been used to establish the rates of central AADC-mediated decarboxylation. nih.gov This provides a direct measure of the enzyme's functional capacity, which can be altered in disease states. The specificity of the E-isomer of 6-FMMT for dopaminergic structures further enhances its utility for studying AADC activity specifically within this system. nih.gov
Brain Transport and Distribution Characteristics
The efficacy of 6-FMMT as a CNS imaging agent is critically dependent on its ability to cross the blood-brain barrier and distribute to its target regions within the brain.
Blood-Brain Barrier Permeability Studies
For any centrally acting PET tracer, the ability to permeate the blood-brain barrier (BBB) is a fundamental requirement. Research has confirmed that analogs of beta-fluoromethylene-m-tyrosine, including 6-FMMT, are capable of crossing the BBB. nih.gov Studies in vervet monkeys have explicitly investigated the brain transport of these compounds, establishing their entry into the central nervous system. nih.gov The transport of such amino acid analogs is generally mediated by specific transporters at the BBB.
The structural characteristics of 6-FMMT, including its stereochemistry and the position of the fluorine atom, have been shown to influence its kinetic behavior and transport across the BBB. nih.gov
| Compound Analog | Blood-Brain Barrier Transport | Reference |
| Stereo (D and L) and geometrical (E and Z) analogs of FMMT | Investigated in adult vervet monkeys, confirming brain transport. | nih.gov |
| Regiospecific (2-, 4-, and 6-[18F]fluoro) analogs of FMMT | Transport and decarboxylation rates established in vivo. | nih.gov |
Regional Brain Uptake and Localization Patterns (e.g., striatal regions)
Following its transport across the blood-brain barrier, 6-FMMT exhibits a distinct regional distribution pattern within the brain. As expected for a dopaminergic tracer, it shows preferential localization in areas rich in dopamine terminals, most notably the striatal regions (caudate and putamen).
Studies have demonstrated that the 6-[18F]fluoro substituted L-(E)-FMMT is favored over other isomers in its ability to localize in these specific brain areas. nih.gov This selective uptake is a key feature that allows for the targeted imaging of the dopaminergic system. The cerebellum, which has a low density of dopamine terminals, is often used as a reference region to quantify the specific uptake in the striatum. nih.govnih.gov
The table below summarizes the observed localization patterns for FMMT analogs.
| Brain Region | Uptake Characteristics | Significance | Reference |
| Striatum (Caudate and Putamen) | High localization of L-(E)-6-[18F]FMMT. | Reflects the high density of presynaptic dopamine terminals. | nih.gov |
| Central Dopaminergic Structures | The E-isomer of FMMT shows higher specificity compared to the Z-isomer. | Indicates suitability for targeted imaging of the dopamine system. | nih.gov |
| Cerebellum | Low uptake. | Used as a reference region for quantifying specific striatal uptake. | nih.govnih.gov |
This targeted localization, combined with its favorable metabolic properties, underscores the value of 6-Fluoro-beta-fluoromethylene-3-tyrosine as a specialized tool for molecular imaging research of the dopaminergic system.
Comparative Imaging Studies with Other Radiotracers
A critical aspect of validating a new imaging agent is to compare its performance with existing gold-standard tracers. For dopaminergic imaging, 6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]FDOPA) has long been the benchmark. However, this compound presents several biochemical advantages that translate into improved imaging characteristics in specific research contexts.
Research has highlighted several key advantages of using 6-fluoro-m-tyrosine ([¹⁸F]FMT), a closely related analog, over [¹⁸F]FDOPA for positron emission tomography (PET) imaging of the dopaminergic system, particularly in the context of Parkinson's disease (PD). researchgate.netnih.gov One of the primary benefits is its metabolic stability. Unlike [¹⁸F]FDOPA, [¹⁸F]FMT is not a substrate for the enzyme catechol-O-methyltransferase (COMT), which methylates [¹⁸F]FDOPA in the periphery. researchgate.netnih.gov This lack of O-methylation leads to a reduced background signal and a more favorable uptake-to-background ratio, simplifying the imaging procedure by potentially eliminating the need for COMT inhibitors. researchgate.netnih.gov
Furthermore, [¹⁸F]FMT exhibits a significantly higher affinity for the target enzyme, L-aromatic amino acid decarboxylase (AADC), which is a key enzyme in dopamine synthesis. researchgate.netnih.gov This higher affinity is believed to contribute to a better correlation between tracer uptake and the clinical severity of Parkinson's disease symptoms compared to [¹⁸F]FDOPA. researchgate.netnih.gov In a within-subject comparison in patients with early-stage Parkinson's disease, the uptake of [¹⁸F]FMT showed a stronger inverse correlation with motor subscores of the Unified Parkinson Disease Rating Scale than [¹⁸F]FDOPA. nih.gov
Preclinical studies in non-human primates have provided quantitative data supporting the superiority of [¹⁸F]FMT. In one study, the mean uptake rate constant (Kᵢ) for 6-[¹⁸F]FMT in the striatum of rhesus monkeys was found to be twice that of 6-[¹⁸F]FDOPA, indicating more efficient trapping of the tracer in dopaminergic neurons. capes.gov.br
| Radiotracer | Mean Striatal Uptake Rate Constant (Kᵢ) in Rhesus Monkeys (min⁻¹) | Reference |
| 6-[¹⁸F]Fluoro-L-m-tyrosine (6-FMT) | 0.019 | capes.gov.br |
| 6-[¹⁸F]Fluoro-L-DOPA (6-FD) | ~0.0095 (half of 6-FMT) | capes.gov.br |
| 2-[¹⁸F]Fluoro-L-m-tyrosine (2-FMT) | ~0.0095 (half of 6-FMT) | capes.gov.br |
| 6-[¹⁸F]Fluoro-fluoromethylene-DL-m-tyrosine (6-F-FMMT) | ~0.0095 (half of 6-FMT) | capes.gov.br |
| This table presents the mean uptake rate constants (Kᵢ) of different fluorinated m-tyrosine analogs compared to 6-[¹⁸F]FDOPA in the striatum of rhesus monkeys, as determined by Patlak analysis with a reference tissue input function. |
These findings underscore the potential of this compound derivatives to provide a more sensitive and clinically relevant assessment of the dopaminergic system.
The utility of a novel radiotracer is rigorously tested in preclinical models of human diseases. For this compound, these evaluations have primarily focused on animal models of Parkinson's disease.
In a key study using a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, [¹⁸F]FMT demonstrated superior sensitivity in detecting the loss of dopaminergic terminals compared to [¹⁸F]FDOPA. nih.gov A within-subject comparison revealed that while both tracers showed a strong relationship with the extent of striatal denervation, only the uptake rate constant of [¹⁸F]FMT could successfully discriminate between partially and fully lesioned animals. nih.gov Furthermore, the [¹⁸F]FMT uptake correlated well with post-mortem measurements of striatal dopamine content, reinforcing its accuracy as a biomarker of dopaminergic integrity. nih.gov
| Parameter | [¹⁸F]FMT | [¹⁸F]FDOPA | Finding | Reference |
| Discrimination between partial and full 6-OHDA lesion | Successful | Unsuccessful | [¹⁸F]FMT demonstrated higher sensitivity to the degree of dopaminergic terminal loss. | nih.gov |
| Correlation with post-mortem striatal dopamine content | Good correlation | Not specified as correlating well | The uptake of [¹⁸F]FMT accurately reflected the underlying neurochemistry. | nih.gov |
| This table summarizes the comparative performance of [¹⁸F]FMT and [¹⁸F]FDOPA in a 6-OHDA-lesioned rat model of Parkinson's disease. |
While the application of this compound has been extensively studied in the context of neurodegenerative disorders, its evaluation in other preclinical disease models, such as neuroendocrine tumors, is not well-documented in the available scientific literature. Research on PET imaging for neuroendocrine tumors has predominantly focused on other tracers, including somatostatin (B550006) analogs (e.g., [⁶⁸Ga]DOTATATE), [¹⁸F]FDG, and [¹⁸F]FDOPA. nih.govmdpi.com The unique properties of this compound, particularly its mechanism of uptake via amino acid transporters, suggest a potential utility in imaging various cancers, an area that warrants further investigation.
Preclinical Pharmacological and Metabolic Investigations of 6 Fluoro Beta Fluoromethylene 3 Tyrosine
In vivo Pharmacological Studies (Non-Human Primates and Rodents)
In vivo studies are crucial for understanding the behavior of a compound within a living organism. Research on FMFMT in non-human primates and rodents has provided key data on its distribution, and effects on neurotransmitter systems.
Biodistribution and Time-Activity Curve Analysis
Positron Emission Tomography (PET) has been a primary tool for investigating the in vivo characteristics of radiofluorinated FMFMT analogs in adult vervet monkeys. nih.gov These studies have been instrumental in determining the rates of brain transport across the blood-brain barrier and the subsequent decarboxylation mediated by the enzyme aromatic amino acid decarboxylase (AAAD). nih.gov The research highlights a distinct structural dependence in the kinetic behavior of these analogs. nih.gov
Specifically, the E-isomer of FMFMT demonstrates superior specificity for central dopaminergic structures when compared to its (Z) geometrical counterpart. nih.gov Furthermore, among the different radiofluorinated versions, the 6-[18F]fluoro substituted L-(E)-FMFMT isomer is preferentially localized in these specific brain regions over the 2- and 4-[18F]fluorosubstituted isomers. nih.gov
In studies involving primates treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that damages dopaminergic neurons, the PET tracer 6-[18F]fluoro-L-m-tyrosine (FMT) showed preferential accumulation in dopamine-rich areas like the caudate and putamen. nih.gov Analysis of plasma revealed that nearly 60% of the total F-18 radioactivity was associated with its metabolites, 6-fluoro-3-hydroxyphenylacetic acid (FPAC) and 6-fluoro-3-hydroxyphenylethylamine (FMA), at 120 minutes after injection. nih.gov A three-compartment kinetic model indicated a reduction in the decarboxylation rate (k3) of FMT in the striatum following MPTP treatment. nih.gov Post-mortem analysis confirmed that FPAC was the major F-18 labeled species in all brain regions except the cerebellum, where the parent compound FMT was more predominant 60 minutes after injection. nih.gov
Biodistribution of 6-[18F]FMT in a Rhesus Monkey
| Brain Region | Relative Uptake | Primary Metabolite |
|---|---|---|
| Caudate | High | FPAC |
| Putamen | High | FPAC |
| Cerebellum | Low | FMT |
Microdialysis Investigations of Neurotransmitter Dynamics
Microdialysis is a minimally invasive technique used to measure the levels of substances, including neurotransmitters, in the extracellular fluid of living tissues. mdpi.com This method has been employed to study the effects of 6-fluoro-m-tyrosine (FMT), a related compound, on dopamine (B1211576) and its metabolites in the rat striatum. bu.edunih.gov
Research comparing FMT to L-m-tyrosine (LMT) and L-DOPA demonstrated that FMT does not induce the same dopamine-releasing behavioral effects as LMT. bu.edunih.gov While L-DOPA and LMT significantly increased extracellular levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA), FMT had a comparatively modest effect. bu.edu These findings suggest that while FMT is a substrate for the AAAD enzyme, its downstream effects on dopamine dynamics differ significantly from its parent compound and L-DOPA. bu.edunih.gov
In conscious, freely moving rats, in vivo microdialysis revealed that after administration of 6-[18F]FMT, the major metabolite in the striatum was [18F]fluoro-3-hydroxyphenylacetic acid ([18F]FPAC). nih.gov
Neurotransmitter Response to Various Compounds in Rat Striatum
| Compound | Effect on Dopamine Release | Primary Metabolite Observed |
|---|---|---|
| L-DOPA | Significant Increase | HVA, DOPAC |
| L-m-tyrosine (LMT) | Significant Increase | HVA, DOPAC |
| 6-Fluoro-m-tyrosine (FMT) | Modest Effect | FPAC |
In vitro Biochemical and Cellular Studies
To complement in vivo data, in vitro studies provide a more controlled environment to investigate the biochemical and cellular mechanisms of action of FMFMT.
Enzyme Decarboxylation Assays with Tissue Homogenates
The enzyme aromatic L-amino acid decarboxylase (AAAD) plays a crucial role in the synthesis of key neurotransmitters like dopamine and serotonin (B10506). wikipedia.orgyoutube.com In vitro experiments using rat striatal homogenates have been conducted to assess the interaction of fluorinated tyrosine analogs with this enzyme. nih.govnih.gov
Studies on 3-[18F]fluoro-alpha-fluoromethyl-p-tyrosine (3-F-FMPT) showed that the introduction of fluorine at the 3-phenyl position did not significantly impair its ability to act as a tyrosine hydroxylase-activated inhibitor of L-AAAD. nih.gov This inhibition of L-AAAD was found to be dose-dependent. nih.gov Similarly, alpha-fluoromethyl-6-fluoro-m-tyrosine (FM-6-FmT) was found to have AAAD inhibitory activity comparable to that of the potent inhibitor alpha-fluoromethyl-DOPA (FMDOPA). nih.gov These results indicate that these fluorinated compounds can effectively interact with and inhibit the AAAD enzyme. nih.govnih.gov
Research has also demonstrated a strong correlation between the uptake of 6-FMT and regional AAAD activity (r = 0.97). nih.gov
Cellular Uptake and Metabolism Investigations in Cell Lines
While specific data on the cellular uptake of 6-Fluoro-beta-fluoromethylene-3-tyrosine in cell lines is not extensively detailed in the provided search results, the general principles of cellular uptake studies are well-established. For instance, studies with other molecules in various cancer cell lines, such as melanoma and ovarian carcinoma, have shown that factors like hypoxia can significantly increase the cellular uptake of fluorodeoxyglucose (FDG). nih.gov This is partly due to the increased expression of glucose transporters on the cell membrane. nih.gov Such methodologies could be applied to investigate the specific transporters and mechanisms involved in the cellular uptake of FMFMT.
Neurochemical Effects and Systemic Interactions in Research Models
The administration of FMFMT and related compounds elicits a range of neurochemical effects and systemic interactions in research animals. As a substrate for AAAD, 6-FMT is metabolized, and its products are retained in dopaminergic tissues. nih.gov This preferential metabolism and retention support its use in evaluating the function of the dopaminergic system. nih.gov
However, the neurochemical consequences are complex. While its parent compound, L-m-tyrosine, can induce behavioral effects through dopamine release, FMT does not appear to share this property. bu.edunih.gov This distinction is critical for its application as an imaging agent, as it suggests that FMT can trace AAAD activity without significantly perturbing the dopamine system it is intended to measure. bu.edunih.gov The interaction between the serotonin and dopamine systems is intricate, with various serotonin receptors modulating dopamine release. nih.gov Understanding these systemic interactions is vital for interpreting the neurochemical effects of any compound targeting these pathways.
Methodological Innovations and Future Research Directions
Computational Modeling and Simulation of Fluorinated Amino Acids
Computational methods provide atomic-level insights into the structure, dynamics, and interactions of fluorinated biomolecules, guiding experimental design and interpretation. The accuracy of these simulations, however, is critically dependent on the underlying models and parameters.
The rational design of fluorinated proteins and ligands through molecular dynamics (MD) simulations requires accurate force field parameters that can correctly model the unique physicochemical properties of the C-F bond. acs.orgnih.gov Standard force fields often fail to capture these effects, necessitating the development of specialized parameter sets. biorxiv.org
Recent efforts have focused on creating robust parameters for fluorinated aromatic amino acids compatible with widely used force fields like AMBER and CHARMM. acs.orgnih.govacs.org For instance, parameters for 3-fluoro-tyrosine (Y3F) and 3,5-difluoro-tyrosine (YDF) have been developed for the AMBER ff15ipq protein force field. acs.orgnih.govnih.gov The development process involves deriving implicitly polarized atomic charges (IPolQ) that account for the mean-field electron density of the molecule in an explicit solvent, along with new bond, angle, and torsion terms. acs.orgbiorxiv.org These parameters are validated by comparing simulation results with experimental data, such as NMR observables, to ensure they accurately reproduce the conformational dynamics of fluorinated peptides and proteins. nih.gov
The goal is to create parameters that correctly balance thermodynamic properties, such as hydration free energy, and capture the hydrophobic and packing effects of fluorine within a protein's core. acs.org These advanced force fields are essential for accurately simulating the behavior of compounds like 6-Fluoro-beta-fluoromethylene-3-tyrosine and predicting their influence on protein structure and binding.
Developed Force Field Parameters for Fluorinated Aromatic Amino Acids
| Fluorinated Amino Acid | Force Field Compatibility | Key Development Features | Reference |
|---|---|---|---|
| 3-Fluoro-tyrosine (Y3F) | AMBER ff15ipq | Derivation of IPolQ atomic charges; validation against NMR data. | acs.orgnih.gov |
| 3,5-Difluoro-tyrosine (YDF) | AMBER ff15ipq | Tailored for the implicitly polarized charge (ipq) force field lineage. | biorxiv.orgnih.gov |
| Fluorinated Tryptophan Analogs (4F, 5F, 6F, 7F) | AMBER ff15ipq | Includes 181 unique atomic charges and 9 unique bonded terms. | acs.orgnih.gov |
| Fluorinated Phenylalanine Analogs (4F, 4-CF3) | AMBER ff15ipq | Compatible with ff15ipq-m for protein mimetics. | biorxiv.org |
| Various Fluorinated Amino Acids | CHARMM36 | Customized parameter sets added to general and protein force fields. | acs.org |
Molecular dynamics (MD) simulations are a powerful tool for investigating the effects of fluorination on protein-ligand and protein-protein interactions at an atomic level. acs.orgfu-berlin.de These simulations can reveal how fluorine substitution alters binding affinities, conformational preferences, and the surrounding solvent environment. acs.orgnih.gov
Studies have shown that fluorine can participate in a variety of interactions, including hydrogen bonds (where fluorine acts as an acceptor) and contacts with aryl groups, and can modulate the protein-water hydrogen bond network. acs.orgnih.gov For example, MD simulations of FMS-like tyrosine kinase 3 (FLT3) revealed how a mutation near the binding pocket affects the binding of different inhibitors, providing a rationale for observed drug resistance. rsc.org
In the context of this compound, MD simulations are critical for understanding its interaction with target enzymes like aromatic L-amino acid decarboxylase (AAAD). nih.gov Simulations can elucidate the binding pose, identify key interactions within the active site, and explain the stereo- and regio-specificities observed in vivo. nih.gov For instance, simulations can help explain why the (E)-isomer of fluorinated FMMT analogs shows higher specificity for dopaminergic structures than the (Z)-isomer. nih.gov Furthermore, MD calculations are used to predict changes in NMR chemical shifts when a fluorinated amino acid is incorporated into a protein, with van der Waals interactions being a primary determinant. nih.gov
Broader Role of Fluorine in Amino Acid and Peptide Research
The incorporation of fluorine into amino acids and peptides has become a versatile strategy in medicinal chemistry and chemical biology. rsc.org It allows for the fine-tuning of molecular properties to create novel tools for studying biological systems and developing new therapeutics. nih.gov
Fluorinated amino acids are particularly effective as mechanism-based enzyme inhibitors, which are inert compounds activated by their target enzyme, leading to irreversible inactivation. nih.goveurekaselect.com The high electronegativity of fluorine and its ability to act as a good leaving group from anionic intermediates are key to this functionality. nih.govresearchgate.net
Fluorinated analogs can act as "suicide substrates." For example, β,β,β-trifluoroalanine is a known suicide substrate for several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. researchgate.net The compound this compound itself is an analog of β-fluoromethylene-m-tyrosine (FMMT), which has been studied as an inhibitor of aromatic amino acid decarboxylase (AAAD). nih.gov PET studies with [18F]-labeled FMMT analogs demonstrate that these compounds are processed by AAAD, highlighting their role as enzyme probes. nih.gov The strategic placement of fluorine can thus turn a substrate into a potent and specific inhibitor, providing a powerful tool for drug design and for probing enzyme mechanisms. eurekaselect.comnih.gov
Incorporating fluorinated amino acids into proteins is a general and effective strategy for enhancing their stability against thermal and chemical denaturation. nih.govacs.org This increased stability is primarily attributed to the hydrophobic effect rather than specific "fluorous" interactions. acs.org
Though larger than hydrogen, fluorinated side chains often preserve the shape of the hydrocarbon side chains they replace, allowing them to be accommodated within a protein's hydrophobic core with minimal structural disruption. nih.govacs.org This substitution increases the buried hydrophobic surface area, which is thermodynamically favorable and leads to enhanced stability. acs.org This stabilizing effect has been observed in various protein structures, including helical proteins and β-sheet proteins like the B1 domain of protein G. nih.govnih.govacs.org Computational studies have corroborated these experimental findings, showing that the increased stability from mutations like Leu → hexafluoroleucine (Hfl) and Phe → pentafluorophenylalanine (Pff) arises from a combination of van der Waals and electrostatic interactions. tandfonline.com This principle allows for the rational design of hyperstable proteins by strategically replacing hydrophobic residues with their fluorinated counterparts. acs.org
Impact of Fluorination on Protein Stability
| Protein System | Fluorinated Amino Acid | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Model 4-helix bundle protein (α4H) | Hexafluoroleucine | Significantly enhanced stability against chemical and thermal denaturation. | Increased buried hydrophobic surface area. | acs.org |
| Protein G B1 domain (β-sheet) | Pentafluorophenylalanine (Pff), Hexafluoroleucine (Hfl) | Increased stability (up to 0.35 kcal·mol⁻¹·residue⁻¹). | Favorable van der Waals and electrostatic interactions. | nih.govacs.orgtandfonline.com |
| General proteins | Extensively fluorinated (fluorous) amino acids | Enhanced stability to thermal unfolding, chemical denaturation, and proteolysis. | Minimal structural perturbation, increased hydrophobicity. | nih.gov |
| Collagen mimetic peptides | Fluorinated prolines | Can considerably modify key properties like secondary structure propensity. | Changes in hydrophobicity, polarity, and local conformation. | acs.org |
Several methods have been developed to incorporate fluorinated amino acids like this compound into peptides and proteins, enabling a wide range of applications. rsc.orgresearchgate.net The main approaches can be broadly categorized as chemical synthesis and biosynthetic incorporation. nih.govresearchgate.net
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is a common method for creating peptides containing fluorinated residues. nih.govrsc.org This technique involves the stepwise addition of amino acids, including the desired fluorinated building block, to a growing peptide chain anchored to a solid resin. nih.gov For larger proteins, chemical ligation methods can be used to concatenate smaller, synthetically produced peptide fragments. researchgate.net
Biosynthetic Incorporation: This approach leverages the cell's natural protein synthesis machinery. anu.edu.aupublish.csiro.au One method is precursor-directed biosynthesis, where a fluorinated amino acid is supplied to an auxotrophic bacterial strain that cannot produce the corresponding natural amino acid. nih.gov The cellular machinery then incorporates the fluorinated analog into proteins at the positions designated for its natural counterpart. publish.csiro.au More advanced techniques involve engineering the genetic code, such as using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, to enable the site-specific incorporation of a fluorinated amino acid in response to a unique codon. mdpi.com
For radiolabeled compounds like [18F]FMT, synthesis strategies can involve either early-stage or late-stage radiofluorination. nih.gov Early-stage methods start with a pre-labeled fluorinated amino acid, while late-stage fluorination introduces the 18F-radiolabel to a more complex precursor molecule, a strategy often preferred due to the short half-life of fluorine-18 (B77423). nih.govmdpi.com
Overcoming Methodological Challenges in Radiotracer Production and Application
The production of this compound and its analogs for positron emission tomography (PET) imaging is fraught with methodological challenges that researchers have been actively working to overcome. These challenges span from the initial radiosynthesis to the final purification and quality control, with a significant focus on developing automated and efficient processes suitable for clinical application.
A primary hurdle in the production of [¹⁸F]labeled aromatic amino acids, such as derivatives of this compound, is the difficulty of nucleophilic aromatic substitution on an electron-rich phenyl ring. mdpi.com Traditional methods often require multi-step syntheses, which can be complex and time-consuming. mdpi.com For instance, the production of the related tracer 6-L-[¹⁸F]fluoro-m-tyrosine ([¹⁸F]FMT) has historically involved electrophilic fluorodemetalation of a stannylated precursor, a process that includes cumbersome purification steps and the use of corrosive reagents like concentrated hydrochloric or hydroiodic acid, which are incompatible with many automated synthesis modules. mdpi.comdntb.gov.ua
A significant advancement has been the development of copper-mediated radiofluorination of boronic ester precursors. This method offers a more direct and milder route to introduce ¹⁸F into the aromatic ring. A recent study detailed a novel procedure for the automated production of 6-L-[¹⁸F]FMT utilizing an alcohol-enhanced, copper-mediated radiofluorination of a Bpin-substituted chiral Ni(II) complex. dntb.gov.uanih.govnih.gov This approach successfully circumvented several key challenges:
Elimination of Azeotropic Drying: By employing a non-basic phase-transfer catalyst (Bu₄NOTf) in a volatile isopropanol/acetonitrile solvent mixture, the time-consuming and inefficient azeotropic drying step to remove water from the [¹⁸F]fluoride was rendered unnecessary. dntb.gov.uanih.gov
Simplified Automation: The entire process was implemented on a modified commercial synthesis module originally designed for ¹¹C-labeling, demonstrating the adaptability and simplicity of the new method. dntb.gov.uanih.govnih.gov This is a crucial step towards widespread clinical availability.
Improved Yield and Purity: The automated synthesis afforded the tracer with a good radiochemical yield and high radiochemical and enantiomeric purity within a relatively short synthesis time. dntb.gov.uanih.govnih.gov
The direct radiosynthesis of [¹⁸F]fluoro-beta-fluoromethylene-m-tyrosine ([¹⁸F]FMMT) analogs has also been explored. One study reported the preparation of 2-fluoro, 6-fluoro, and 2,6-difluoro isomers by the direct reaction of (E)-beta-fluoromethylene-DL-m-tyrosine with [¹⁸F]acetylhypofluorite. nih.gov This method, however, results in a mixture of isomers that require subsequent purification by high-performance liquid chromatography (HPLC). nih.gov
Interactive Data Table: Comparison of Production Methods for Related Radiotracers
| Radiotracer | Production Method | Precursor | Radiochemical Yield (EOB) | Synthesis Time | Key Challenges Addressed | Reference |
| 6-L-[¹⁸F]FMT | Automated Cu-mediated radiofluorination | Bpin-substituted chiral Ni(II) complex | 20.0 ± 3.0% | 70 min | Elimination of azeotropic drying, use of less corrosive reagents, simplified automation. | dntb.gov.uanih.govnih.gov |
| [¹⁸F]FMMT Analogs | Direct reaction with [¹⁸F]acetylhypofluorite | (E)-beta-fluoromethylene-DL-m-tyrosine | 25% (for 6-fluoro isomer) | ~60 min | Direct fluorination, but produces multiple isomers requiring separation. | nih.gov |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Automated nucleophilic substitution | TET precursor | 25 ± 5% | ~55 min | Automated process with solid-phase extraction purification. | iaea.org |
EOB: End of Bombardment
Quality control is another critical aspect, ensuring the final product is safe and effective for human use. nih.gov Standard quality control procedures for PET radiopharmaceuticals involve rigorous testing for radiochemical purity, enantiomeric purity, specific activity, residual solvents, and pyrogenicity, often utilizing techniques like HPLC, gas chromatography (GC), and thin-layer chromatography (TLC). iaea.orgnih.govnih.gov The development of simplified and reliable quality control methods is integral to the routine clinical production of these tracers. iaea.org
Identification of Novel Research Avenues for this compound Derivatives
The unique biochemical properties of this compound and its analogs have opened up several promising avenues for future research, primarily centered on neuroimaging and the development of more specific and sensitive PET radiotracers for neurological disorders.
A key area of investigation is the optimization of the molecular structure to enhance its properties as a probe for the central dopaminergic system. Studies have already demonstrated the stereo-, geometrical-, and regio-specific nature of [¹⁸F]fluoro-beta-fluoromethylene-m-tyrosine derivatives. nih.gov Research has shown that the L-(E)-isomer of 6-[¹⁸F]fluoro-beta-fluoromethylene-m-tyrosine ([¹⁸F]FMMT) is favored over other isomers due to its superior ability to localize in dopaminergic brain regions. nih.gov This finding underscores the importance of synthesizing and evaluating enantiomerically pure and geometrically defined isomers to maximize tracer specificity.
Future research will likely focus on:
Developing derivatives with improved pharmacokinetics: While [¹⁸F]FMMT shows promise, there is always a need for tracers with higher brain uptake, faster clearance from non-target tissues, and more favorable metabolic profiles. This could involve modifications to the fluoromethylene group or the amino acid backbone to modulate lipophilicity and interaction with metabolic enzymes.
Exploring applications beyond Parkinson's disease: While the primary application has been in imaging the dopaminergic system in the context of Parkinson's disease, derivatives of this compound could be investigated for their utility in other neurological and psychiatric conditions where dopaminergic dysfunction is implicated, such as schizophrenia, addiction, and attention-deficit/hyperactivity disorder (ADHD).
Investigating therapeutic potential: Some fluorinated amino acid analogs act as enzyme inhibitors. nih.gov (E)-beta-(Fluoromethylene)-m-tyrosine itself is known to be a substrate for aromatic L-amino acid decarboxylase, which then liberates an enzyme-activated irreversible inhibitor of monoamine oxidase. acs.org This dual mechanism could be exploited for therapeutic purposes. Future research could explore the design of derivatives with enhanced inhibitory potency or selectivity for specific enzyme subtypes, potentially leading to new treatments for neurodegenerative diseases or psychiatric disorders.
A comparative study of fluorinated m-tyrosine analogs, including 6-[¹⁸F]fluoro-fluoromethylene-DL-m-tyrosine (6-F-FMMT), found that 6-[¹⁸F]fluoro-L-m-tyrosine (6-FMT) provided the best image contrast for visualizing dopamine (B1211576) terminals in rhesus monkeys. nih.gov This suggests that while the fluoromethylene group offers a unique pharmacological profile, further structural modifications may be necessary for it to surpass existing tracers in certain applications. The superiority of 6-FMT in this study was attributed to a higher uptake rate constant. nih.gov
Interactive Data Table: Research Findings on this compound Analogs
| Analog | Key Finding | Research Focus | Potential Application | Reference |
| L-(E)-6-[¹⁸F]FMMT | Favored localization in central dopaminergic structures over other isomers. | Stereospecificity and regiospecificity | Improved PET imaging of the dopaminergic system. | nih.gov |
| 6-[¹⁸F]FMMT (DL-form) | Evaluated as a PET imaging agent for dopamine nerve terminals. | Comparison with other fluorinated tyrosine analogs. | Assessment of dopamine metabolism. | nih.gov |
| (E)-beta-(Fluoromethylene)-m-tyrosine | Acts as a substrate for AADC, leading to irreversible inhibition of MAO. | Enzyme inhibition mechanism. | Potential therapeutic for neurological disorders. | acs.org |
AADC: Aromatic L-amino acid decarboxylase; MAO: Monoamine oxidase
The development of derivatives of this compound represents a promising frontier in medicinal chemistry and molecular imaging. By systematically exploring the structure-activity relationships and leveraging innovative radiolabeling techniques, researchers can unlock the full potential of this class of compounds for both diagnostic and therapeutic applications in neurology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
